LCAHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

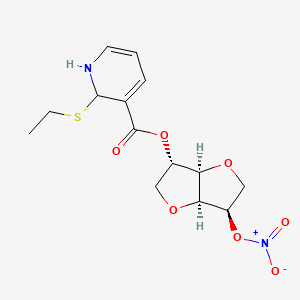

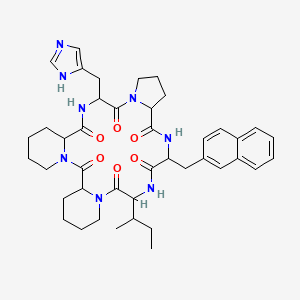

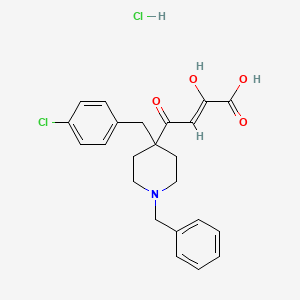

LCAHA (LCA hydroxyamide) is a deubiquitinase USP2a inhibitor . It has IC50s of 9.7 μM and 3.7μM in Ub-AMC Assay and Di-Ub Assay, respectively . LCAHA destabilizes Cyclin D1 and induces G0/G1 arrest by inhibiting deubiquitinase USP2a .

Molecular Structure Analysis

The molecular formula of LCAHA is C24H41NO3 . It has a molecular weight of 391.59 . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

LCAHA is a solid compound . It has a solubility of 45 mg/mL in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .Wissenschaftliche Forschungsanwendungen

Optimization in Engineering Applications

LCAHA, a multi-strategy boosted hybrid artificial hummingbird algorithm, has shown competitive performance in developing optimization concerns . It’s particularly useful in engineering applications where there’s a need for balance between exploration and utilization abilities .

Initialization with Sinusoidal Chaotic Map Strategy

LCAHA uses a sinusoidal chaotic map strategy for initialization to obtain a population with better ergodicity . This enhances the diversity of the population and controls premature convergence .

Lévy Flight Strategy

The introduction of the Lévy flight in LCAHA can boost the diversity of the population, control premature convergence, and boost the stability of the population . This strategy is particularly useful in optimization problems where a diverse solution space is beneficial .

Cross and Update Foraging Strategy

LCAHA introduces two new strategies: cross foraging and update foraging . These strategies enhance the exploration and developmental capabilities of the algorithm, making it more effective in finding optimal solutions .

Performance Testing

The performance of LCAHA has been examined on various classical test suites and engineering optimization cases . The numerical experimental results show that LCAHA provides very promising numerical results in solving challenging optimization problems .

Spacecraft Trajectory Optimization

LCAHA has been applied to two spacecraft trajectory optimization cases . The experimental results demonstrate the applicability and potential of LCAHA in solving practical applications .

Wirkmechanismus

Target of Action

Lithocholic Acid Hydroxyamide (LCAHA) primarily targets the deubiquitinase USP2a . USP2a is a deubiquitinase responsible for the stabilization of cyclin D1, a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types .

Mode of Action

LCAHA inhibits USP2a, leading to a significant destabilization of cyclin D1 . This inhibition is independent of the Akt/GSK3β pathway . The destabilization of cyclin D1 is a result of LCAHA’s interaction with its primary target, USP2a .

Biochemical Pathways

The inhibition of USP2a by LCAHA affects the cell cycle progression. Specifically, it induces a G0/G1 arrest . This means that the cells are halted in the G0/G1 phase of the cell cycle, preventing them from progressing to the DNA synthesis (S) phase. This effect on the cell cycle is a direct downstream consequence of cyclin D1 destabilization .

Pharmacokinetics

Its bioavailability is suggested by its ability to inhibit the growth of cyclin d1-dependent cells at submicromolar concentrations .

Result of Action

The molecular effect of LCAHA’s action is the destabilization of cyclin D1, a protein crucial for cell cycle progression . On a cellular level, this leads to the inhibition of growth in cyclin D1-dependent cells . Importantly, this growth-inhibitory activity of LCAHA is independent of the p53 status of the cells .

Safety and Hazards

Eigenschaften

CAS-Nummer |

117094-40-3 |

|---|---|

Produktname |

LCAHA |

Molekularformel |

C24H41NO3 |

Molekulargewicht |

391.596 |

IUPAC-Name |

Lithocholic acid hydroxyamide |

InChI |

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI-Schlüssel |

WZXAGWREMCSWMF-YPLGJCPNSA-N |

SMILES |

O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LCAHA |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How has the LCAHa malate dehydrogenase (MalDH) evolved differently in the three Halobacteria orders?

A: Since the LCAHa MalDH, various evolutionary processes have shaped the MalDH enzymes in the Halobacteriales, Haloferacales, and Natrialbales orders. These processes include amino acid replacements, gene duplications, gene losses, and even horizontal gene transfers. These events have resulted in significant variations in the enzymes' solubility, stability, and catalytic properties, reflecting adaptations to the diverse environments inhabited by these halophilic archaeal orders [, ].

Q2: What insights do resurrected ancestral MalDHs provide into halophilic protein adaptation?

A: By resurrecting nine ancestral MalDHs, including the LCAHa, researchers could compare their biochemical properties to those of modern halobacterial MalDHs [, ]. This comparison unveiled a potential stability trade-off: as these enzymes adapted to new, diverse environments, they might have gained new properties at the cost of decreased stability in other conditions. This finding suggests a dynamic interplay between stability and functional diversification during the evolution of halophilic proteins in Archaea.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

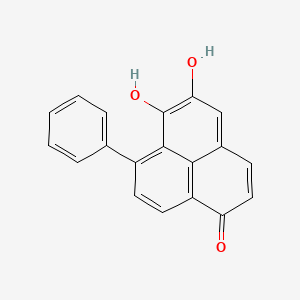

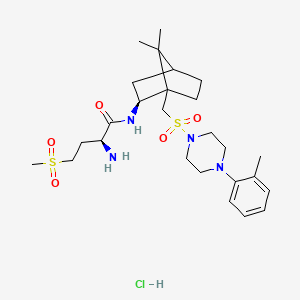

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)

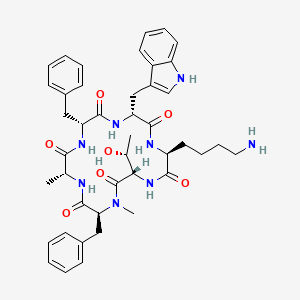

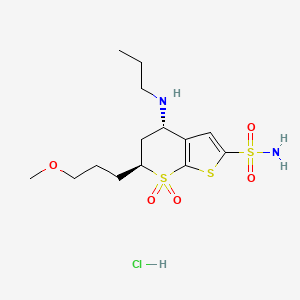

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)

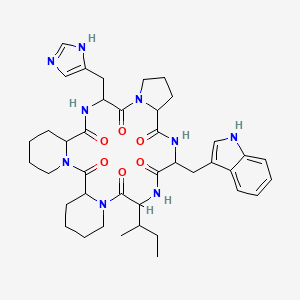

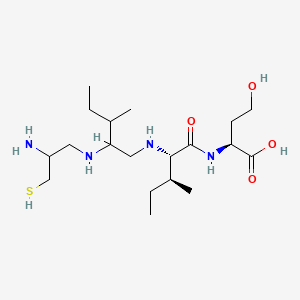

![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)

![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)